![molecular formula C13H16N2O3 B13231488 Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate](/img/structure/B13231488.png)
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate
- 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one
Uniqueness
Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine moiety and an ester group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-pyridin-4-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)9-15-7-4-11(8-12(15)16)10-2-5-14-6-3-10/h2-3,5-6,11H,4,7-9H2,1H3 |
InChI Key |
NGCUHICFSYOVNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13231430.png)
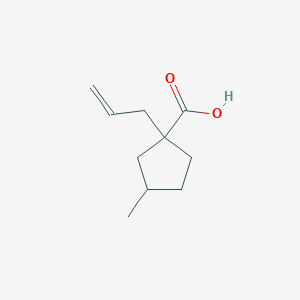
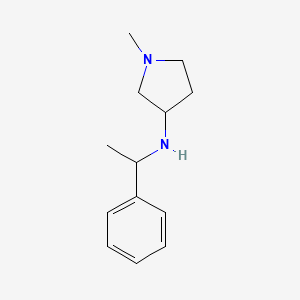
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B13231449.png)
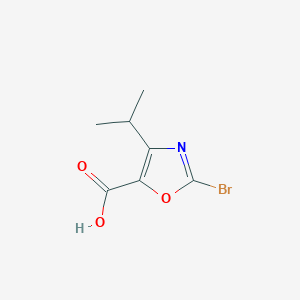

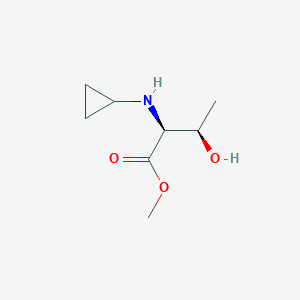
![Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13231476.png)
![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide](/img/structure/B13231484.png)
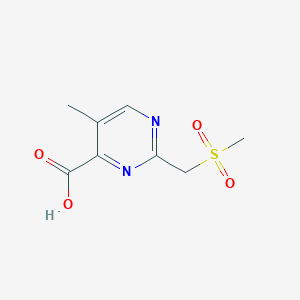

![1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one](/img/structure/B13231490.png)
